![molecular formula C17H18N2O5S2 B4410558 N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B4410558.png)
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Overview
Description
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as AMI-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research. This compound has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in regulating gene expression and cell division. In
Mechanism of Action
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of HDAC6, preventing it from removing acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, which in turn leads to changes in gene expression and cell division. The exact mechanism by which this compound induces apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to reduce inflammation in animal models of arthritis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its specificity for HDAC6. Unlike other HDAC inhibitors, which can target multiple HDAC enzymes, this compound specifically targets HDAC6. This makes it a useful tool for studying the role of HDAC6 in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This means that higher concentrations of the compound may be required to achieve the desired effects, which can increase the risk of off-target effects.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of the compound, which could improve its effectiveness as a therapeutic agent. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further research is needed to fully understand the mechanism by which this compound induces apoptosis in cancer cells, which could lead to the development of more effective cancer treatments.
Scientific Research Applications
N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have potential as a therapeutic agent for cancer treatment. HDAC6 has been implicated in the progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of HDAC6 activity by this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12(20)13-3-2-4-14(9-13)18-17(21)16-10-15(11-25-16)26(22,23)19-5-7-24-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAARASQTKIGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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